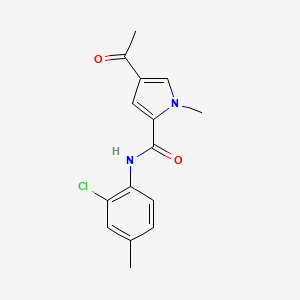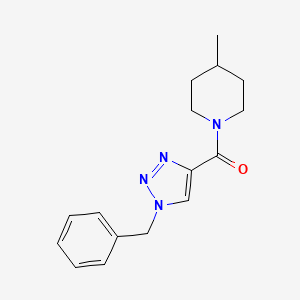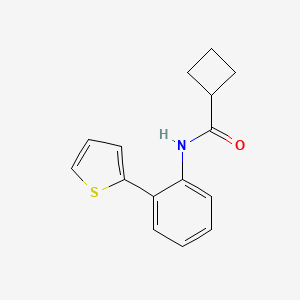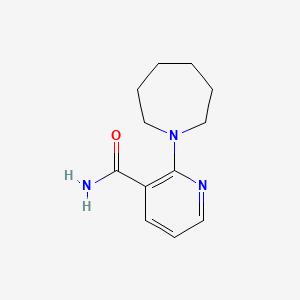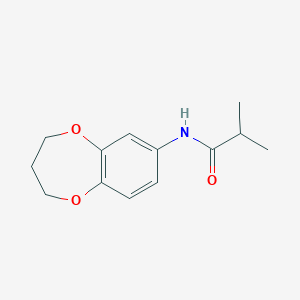
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide, also known as BRL-15572, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BRL-15572 is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The activation of mGluR5 by glutamate leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, which results in the release of intracellular calcium and the activation of protein kinase C (PKC) and extracellular signal-regulated kinase (ERK). The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide leads to the inhibition of these intracellular signaling pathways, which results in the modulation of glutamatergic neurotransmission.
Biochemical and Physiological Effects
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to modulate glutamatergic neurotransmission, which is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to reduce the activity of the PLC pathway, which results in the inhibition of intracellular calcium release and the activation of PKC and ERK. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide is a selective antagonist of mGluR5, which makes it a valuable tool for studying the role of mGluR5 in various physiological and pathological processes. The use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments has several advantages, including its high selectivity and potency, its ability to cross the blood-brain barrier, and its low toxicity. However, the use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments also has some limitations, including its high cost, its limited availability, and its potential off-target effects.
Orientations Futures
The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has shown promising results in various preclinical models of neurological and psychiatric disorders. However, further research is needed to fully understand the therapeutic potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide. Some future directions for research on N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide include:
1. Evaluation of the efficacy of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in clinical trials for various neurological and psychiatric disorders.
2. Investigation of the potential off-target effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide and the development of more selective mGluR5 antagonists.
3. Elucidation of the molecular mechanisms underlying the neuroprotective effects of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in models of ischemia and traumatic brain injury.
4. Investigation of the role of mGluR5 in the regulation of synaptic plasticity, learning, and memory.
5. Development of new methods for the synthesis and purification of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide to improve its availability and reduce its cost.
Conclusion
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide is a selective antagonist of mGluR5 that has shown promising results in various preclinical models of neurological and psychiatric disorders. The use of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide in lab experiments has several advantages, including its high selectivity and potency, its ability to cross the blood-brain barrier, and its low toxicity. However, further research is needed to fully understand the therapeutic potential of N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide and to develop more selective and cost-effective mGluR5 antagonists.
Méthodes De Synthèse
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-(bromomethyl)-1,3-dioxolane with 3,4-dihydro-2H-1,5-benzodioxepin-7-one, followed by the reaction of the resulting intermediate with 2-methylpropan-1-amine. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases. The selective antagonism of mGluR5 by N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has been shown to modulate glutamatergic neurotransmission, which is involved in the regulation of synaptic plasticity, learning, and memory. N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.
Propriétés
IUPAC Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)13(15)14-10-4-5-11-12(8-10)17-7-3-6-16-11/h4-5,8-9H,3,6-7H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOERDEFCXYJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)OCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(tert-butylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7471900.png)
![1-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-disulfonamide](/img/structure/B7471911.png)
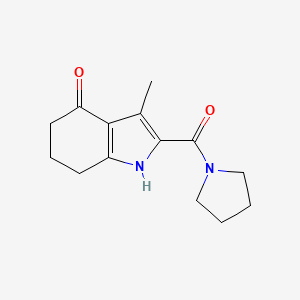
![2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7471917.png)
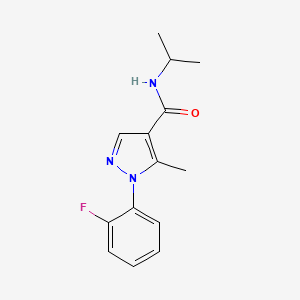

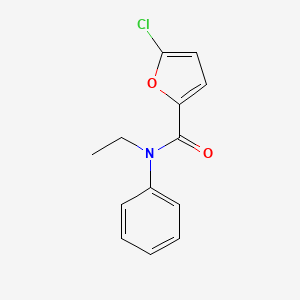
![5-[2-(4-Methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7471971.png)
